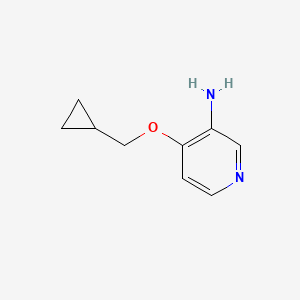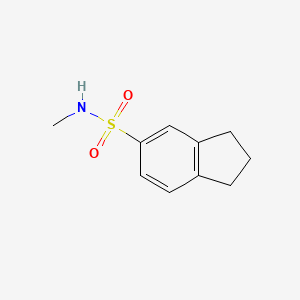
4-(2-Methylpropoxy)pyridin-3-amine
Descripción general
Descripción
“4-(2-Methylpropoxy)pyridin-3-amine” is a chemical compound with the molecular formula C9H14N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “4-(2-Methylpropoxy)pyridin-3-amine”, often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, a study describes the efficient synthesis of a series of novel pyridine derivatives by applying palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .Molecular Structure Analysis
The molecular structure of “4-(2-Methylpropoxy)pyridin-3-amine” consists of a pyridine ring with an amine group at the 3-position and a 2-methylpropoxy group at the 4-position .Aplicaciones Científicas De Investigación
Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives :
- A study by Li et al. (2020) explored the synthesis of poly-substituted pyrrolo[3,2-c]pyridin-4-one and its analogues, showcasing the efficiency of a metal-free reaction process. This research highlights the potential of 4-(2-Methylpropoxy)pyridin-3-amine derivatives in forming complex compounds.
Oxyfunctionalization of Pyridine Derivatives :
- The work by Stankevičiūtė et al. (2016) discusses the use of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives, including 4-(2-Methylpropoxy)pyridin-3-amine. This research is significant in understanding the biological transformations of such compounds.
Polarography of Pyridine and 1-Methylpyridinium Aldoximes :
- Research by Lordi and Cohen (1961) provides insight into the polarographic characteristics of pyridine derivatives, including those related to 4-(2-Methylpropoxy)pyridin-3-amine. This study contributes to the understanding of the electrochemical properties of such compounds.
Catalysis and Polymerization :
- A study by Deeken et al. (2006) focuses on the synthesis of aminopyridinato complexes and their application in catalysis, including aryl-Cl activation and polymerization processes. This research demonstrates the utility of pyridine derivatives in complex chemical reactions.
Synthesis of Novel Pyridine-Based Derivatives :
- The work of Ahmad et al. (2017) discusses the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. The study includes Density Functional Theory (DFT) analyses, providing a deeper understanding of the chemical properties of these compounds.
Propiedades
IUPAC Name |
4-(2-methylpropoxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-7(2)6-12-9-3-4-11-5-8(9)10/h3-5,7H,6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBURFRJYLIVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=NC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropoxy)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoic acid](/img/structure/B3076129.png)


![Methyl [(2,4,6-tribromophenyl)amino]acetate](/img/structure/B3076149.png)
![[5-Nitro-2-(4-ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B3076156.png)




![N-[2-(4-Methoxyphenoxy)ethyl]-1-propanamine](/img/structure/B3076212.png)

![3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one](/img/structure/B3076232.png)
